molecular formula C14H11FN2O2S2 B2894983 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide CAS No. 670272-63-6

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Cat. No.: B2894983
CAS No.: 670272-63-6
M. Wt: 322.37
InChI Key: OEQLFLLAWMTXPV-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of 2-methyl-1,3-benzothiazole: This can be achieved through the cyclization of 2-aminobenzenethiol with acetic acid or other suitable reagents.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The final step involves the reaction of the fluorinated benzothiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzothiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit dihydroorotase or DNA gyrase, which are essential for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3-benzothiazole: Lacks the fluorine and sulfonamide groups, resulting in different biological activities.

    3-fluorobenzothiazole: Similar structure but lacks the sulfonamide group.

    N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide: Lacks the fluorine atom.

Uniqueness

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer distinct chemical and biological properties. These modifications can enhance its potency, selectivity, and pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S2/c1-9-16-13-8-11(5-6-14(13)20-9)17-21(18,19)12-4-2-3-10(15)7-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQLFLLAWMTXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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